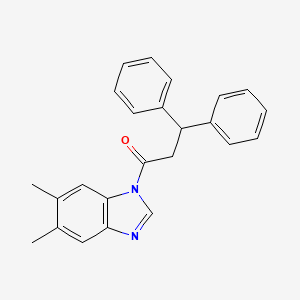![molecular formula C21H26N2O3 B6025249 N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide](/img/structure/B6025249.png)
N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide is a chemical compound that has garnered significant attention in scientific research. It is commonly referred to as MBC-1010, and its chemical formula is C24H28N2O3. This compound has been synthesized using various methods, and its mechanism of action is still being studied. MBC-1010 has shown promising results in preclinical studies, indicating its potential use in various scientific fields.
作用機序
The exact mechanism of action of MBC-1010 is still being studied. However, it is believed to act as a dual inhibitor of monoamine oxidase (MAO) and histone deacetylase (HDAC). MAO is an enzyme that breaks down various neurotransmitters, such as serotonin and dopamine, in the brain. Inhibition of MAO can increase the levels of these neurotransmitters, which may have therapeutic effects. HDAC is an enzyme that regulates gene expression by removing acetyl groups from histones. Inhibition of HDAC can lead to changes in gene expression, which may also have therapeutic effects.
Biochemical and Physiological Effects:
MBC-1010 has been shown to have various biochemical and physiological effects. In preclinical studies, MBC-1010 has been shown to increase the levels of various neurotransmitters, such as serotonin and dopamine, in the brain. MBC-1010 has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MBC-1010 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
MBC-1010 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be as high as 99%. MBC-1010 has also shown promising results in preclinical studies, indicating its potential use in various scientific fields. However, there are also some limitations to using MBC-1010 in lab experiments. Its mechanism of action is still being studied, and its safety and efficacy in humans have not been established. Additionally, MBC-1010 may have off-target effects, which could complicate the interpretation of results.
将来の方向性
There are several future directions for the study of MBC-1010. One direction is to further elucidate its mechanism of action, particularly its dual inhibition of MAO and HDAC. Another direction is to study its safety and efficacy in humans, particularly in the treatment of neurodegenerative diseases and depression. Additionally, MBC-1010 could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the synthesis of MBC-1010 could be optimized to increase its yield and purity, which could make it more accessible for scientific research.
合成法
MBC-1010 is synthesized using a multi-step process that involves the reaction of 2-phenoxypropanoic acid with 4-morpholinylmethylbenzylamine. The reaction proceeds in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using various techniques, such as column chromatography or recrystallization. The yield of MBC-1010 is typically around 50-60%, and its purity can be as high as 99%.
科学的研究の応用
MBC-1010 has been studied for its potential use in various scientific fields, including cancer research, neurology, and psychiatry. In cancer research, MBC-1010 has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MBC-1010 has also been studied for its potential use in neurology and psychiatry, particularly in the treatment of neurodegenerative diseases and depression. Preclinical studies have shown that MBC-1010 can increase the levels of various neurotransmitters, such as serotonin and dopamine, in the brain, which may have therapeutic effects.
特性
IUPAC Name |
N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-17(26-20-9-3-2-4-10-20)21(24)22-15-18-7-5-6-8-19(18)16-23-11-13-25-14-12-23/h2-10,17H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJUWWFXBCHPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1CN2CCOCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-3-(4-morpholinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6025171.png)
![ethyl 2-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6025178.png)
![2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B6025186.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6025192.png)
![4-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B6025196.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6025200.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B6025205.png)
![N-(4-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6025207.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6025222.png)

![N-benzyl-4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B6025258.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6025261.png)
